molecular formula C5H3ClI2N2 B1389533 2-Chloro-3,5-diiodopyridin-4-amine CAS No. 1171919-00-8

2-Chloro-3,5-diiodopyridin-4-amine

Cat. No.: B1389533
CAS No.: 1171919-00-8
M. Wt: 380.35 g/mol
InChI Key: ADBYPUPWCVKWCP-UHFFFAOYSA-N
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Description

2-Chloro-3,5-diiodopyridin-4-amine is a chemical compound with the molecular formula C5H3ClI2N2 and a molecular weight of 380.35 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of chlorine and iodine atoms in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-diiodopyridin-4-amine typically involves halogenation reactions. One common method is the iodination of 2-chloro-4-aminopyridine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized halogenation processes to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-diiodopyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different halogen or functional group substitutions.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Chloro-3,5-diiodopyridin-4-amine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 2-Chloro-3,5-diiodopyridin-4-amine is not well-documented. its reactivity can be attributed to the presence of halogen atoms, which can influence its interactions with other molecules. The compound’s ability to participate in substitution and coupling reactions suggests it can form stable intermediates and products through these pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodopyridin-4-amine
  • 2-Chloro-5-iodopyridin-4-amine
  • 4-Amino-2-chloropyridine

Uniqueness

2-Chloro-3,5-diiodopyridin-4-amine is unique due to the presence of both chlorine and iodine atoms at specific positions on the pyridine ring.

Properties

IUPAC Name

2-chloro-3,5-diiodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYPUPWCVKWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296368
Record name 2-Chloro-3,5-diiodo-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-00-8
Record name 2-Chloro-3,5-diiodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-diiodo-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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